N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
Description
N2,N4-Bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative characterized by two 2,3-dimethylphenyl groups at the N2 and N4 positions, a morpholino substituent at the C6 position, and a dihydrochloride salt formulation. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The compound is commercially available through multiple suppliers, including Wuhan BJM Pharm Inc. and Hangzhou Chungyo Chemicals Co., Ltd., indicating its relevance in chemical research and drug development .
Properties
IUPAC Name |
2-N,4-N-bis(2,3-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.2ClH/c1-15-7-5-9-19(17(15)3)24-21-26-22(25-20-10-6-8-16(2)18(20)4)28-23(27-21)29-11-13-30-14-12-29;;/h5-10H,11-14H2,1-4H3,(H2,24,25,26,27,28);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRGJUZIOCJWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4C)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Triazine Compounds
Structural and Functional Group Analysis
Triazine derivatives are distinguished by substituents on the 1,3,5-triazine core. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differentiators
Fluorophenyl analogs (e.g., N2,N4-bis(3-fluorophenyl)-triazine dihydrochloride) exhibit higher electronegativity, which may influence electronic interactions in biological systems .
Salt Formulation: The dihydrochloride salt distinguishes the target compound from non-ionic derivatives, improving bioavailability for pharmaceutical use .
Applications: Unlike agricultural triazines (e.g., atrazine desethyl) , the target compound’s structural features align with drug development, as seen in other morpholino-triazines used in PI3K/Akt pathway inhibitors .
Research Findings and Implications
- Antiviral Potential: Triazine derivatives with modified substituents, such as DHT esters, have shown antiviral activity (e.g., 90% inhibition of TMV in compound 2 from ).
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yield?
The synthesis typically involves sequential nucleophilic substitutions on a cyanuric chloride core. Key steps include:
- Triazine core formation : React cyanuric chloride with 2,3-dimethylphenylamine under controlled temperatures (0–5°C) to introduce aryl groups .
- Morpholino substitution : Replace the remaining chlorine atom with morpholine in polar aprotic solvents (e.g., 1,4-dioxane) at 60–80°C .
- Critical conditions : Use anhydrous solvents, stoichiometric excess of amines, and inert atmospheres to minimize side reactions. Purification via recrystallization or column chromatography is recommended .
Q. How is the molecular structure characterized, and what analytical techniques confirm purity?
- Structural confirmation : Use , , and HR-MS to verify substituent positions and molecular integrity .
- Purity assessment : Employ HPLC (>95% purity threshold) and elemental analysis (C, H, N within ±0.4% theoretical) .
Q. What solubility and stability properties are critical for in vitro assays?
The compound exhibits moderate aqueous solubility (~50 μM at pH 7.4) due to the morpholino group, which enhances hydrophilicity. Stability in DMSO stock solutions is maintained for 6 months at -20°C. Always pre-filter (0.22 μm) before cell-based assays .
Advanced Research Questions
Q. How can synthetic protocols be optimized for scalability in preclinical studies?
- Continuous flow processing : Reduces reaction time and improves yield consistency by maintaining precise temperature/residence time control .
- Industrial-scale crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity and reduce residual solvents below ICH limits .
Q. How to resolve discrepancies in reported IC50 values across cancer cell lines?
- Cell line variability : MDA-MB-231 (breast cancer) and HeLa (cervical cancer) show differing sensitivities (IC50: 15–16 μM) due to variations in PI3K/mTOR pathway activation .
- Assay standardization : Use ATP-based viability assays with matched incubation times (72 hours) and serum-free conditions to minimize interference .
Q. What role does the morpholino group play in target binding and pharmacokinetics?
- Binding interactions : The morpholino oxygen forms hydrogen bonds with mTOR's ATP-binding pocket, enhancing inhibitory potency. Replace with piperidine to study steric effects .
- PK optimization : The group improves oral bioavailability (F% = 22–35% in rodents) by reducing first-pass metabolism. Monitor plasma protein binding (>90%) when adjusting doses .
Q. How to integrate computational methods for predicting PI3K/mTOR pathway interactions?
- Molecular docking : Use AutoDock Vina to model compound binding to PI3Kα (PDB: 4L23). Focus on key residues (Lys802, Val851) for free energy calculations .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify conformational changes in the kinase domain .
Q. What in vitro assays best evaluate anticancer mechanisms beyond cell viability?
- Apoptosis : Use Annexin V/PI staining with flow cytometry (48-hour treatment).
- Cell cycle arrest : Analyze via propidium iodide staining (G1 phase arrest correlates with mTOR inhibition) .
- Western blotting : Validate pathway modulation (e.g., p-S6K reduction) at IC50 concentrations .
Q. How do aryl substituent variations impact bioactivity and selectivity?
- Structure-activity relationship (SAR) :
| Substituent | Cell Line | IC50 (μM) |
|---|---|---|
| 2,3-dimethylphenyl | MDA-MB231 | 15.8 |
| 3,4-dimethylphenyl | HeLa | 16.3 |
| 4-fluorophenyl | HepG2 | 12.2 |
- Electron-withdrawing groups (e.g., -F) enhance cytotoxicity but may reduce solubility. Balance with hydrophilic substitutions (e.g., -OH) .
Q. What methodologies assess metabolic stability and drug-drug interaction risks?
- Liver microsome assays : Incubate with human microsomes (1 mg/mL, 37°C) to calculate intrinsic clearance (Cl).
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC50 >10 μM indicates low interaction risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
